molecular formula C21H21FN2O2 B5521029 (1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5521029
M. Wt: 352.4 g/mol
InChI Key: ODHLBFHCRWJORD-LSDHHAIUSA-N
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Description

(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C21H21FN2O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.15870608 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Ligand Applications

One of the significant applications of compounds similar to (1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one is in the synthesis of bicyclic σ receptor ligands. Geiger et al. (2007) synthesized various stereoisomeric alcohols and methyl ethers from glutamate, demonstrating their high affinity for σ1 receptors. Notably, these compounds inhibited the growth of human tumor cell lines, such as the small cell lung cancer cell line A-427, suggesting potential applications in cancer research (Geiger et al., 2007).

Opioid Receptor Affinity

Another area of application is in the synthesis of compounds with opioid receptor affinity. Siener et al. (2000) synthesized a series of 3,7-diazabicyclo[3.3.1]nonan-9-ones, similar in structure, and assessed their affinity for mu-, delta-, and kappa-opioid receptors. The study found that most diazabicycles showed significant affinity for the kappa-receptor, indicating potential for development in therapies related to pain management and opioid receptor targeting (Siener et al., 2000).

Structural and Conformational Studies

Structural and conformational studies of diazabicyclanones and diazabicyclanols, which are structurally related to the compound , have been conducted by Gálvez et al. (1985). They used NMR, IR, and Raman spectroscopy, along with X-ray diffraction, to study the preferred conformation in solution of these compounds. This research contributes to understanding the structural characteristics and potential reactivity of such compounds in various chemical environments (Gálvez et al., 1985).

Potential in Antiviral Applications

In the context of antiviral research, derivatives of 3,7-diazabicyclo[3.3.1]nonane, structurally akin to the compound , have been proposed as potential inhibitors of the SARS-CoV-2 main viral protease by Shcherbakov et al. (2021). This suggests a potential avenue for the development of antiviral drugs, particularly in response to emerging viral threats (Shcherbakov et al., 2021).

Properties

IUPAC Name

(1S,5R)-3-[2-(2-fluorophenyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2/c1-23-15-11-10-14(20(23)25)12-24(13-15)21(26)18-8-3-2-6-16(18)17-7-4-5-9-19(17)22/h2-9,14-15H,10-13H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHLBFHCRWJORD-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC(C1=O)CN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CC=CC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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